ETHYL 2-BENZENESULFONAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-BENZENESULFONAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamido group attached to a tetrahydrobenzothiophene ring, with an ethyl ester group at the carboxylate position. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzenesulfonamido)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate typically involves the following steps:
Formation of the Tetrahydrobenzothiophene Ring: This can be achieved through a cyclization reaction involving a suitable thiol and an amine under oxidative conditions.
Introduction of the Benzenesulfonamido Group: The benzenesulfonamido group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with the amine group on the tetrahydrobenzothiophene ring.
Esterification: The final step involves esterification of the carboxylate group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-BENZENESULFONAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfonamide group to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamido group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
ETHYL 2-BENZENESULFONAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(benzenesulfonamido)-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various applications.
Benzenesulfonamide: A basic sulfonamide with antimicrobial properties.
Tetrahydrobenzothiophene: A core structure in many pharmaceuticals.
Uniqueness
ETHYL 2-BENZENESULFONAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a sulfonamide group with a tetrahydrobenzothiophene ring and an ester group. This unique structure imparts specific chemical properties and biological activities that are not found in simpler compounds .
Properties
Molecular Formula |
C17H19NO4S2 |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
ethyl 2-(benzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H19NO4S2/c1-2-22-17(19)15-13-10-6-7-11-14(13)23-16(15)18-24(20,21)12-8-4-3-5-9-12/h3-5,8-9,18H,2,6-7,10-11H2,1H3 |
InChI Key |
CBQRZBXNKYYYEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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